![molecular formula C20H24N2O4S B2916092 N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2,4,5-trimethylbenzenesulfonamide CAS No. 922062-46-2](/img/structure/B2916092.png)
N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2,4,5-trimethylbenzenesulfonamide
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Description
N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2,4,5-trimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C20H24N2O4S and its molecular weight is 388.48. The purity is usually 95%.
BenchChem offers high-quality N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2,4,5-trimethylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2,4,5-trimethylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Carbonic Anhydrase Inhibition
The synthesis of [1,4]oxazepine-based primary sulfonamides, including derivatives similar to the compound , has demonstrated strong inhibition of therapeutically relevant human carbonic anhydrases. This class of compounds, facilitated by the presence of an unprotected primary sulfonamide group, exhibits potential as enzyme prosthetic zinc-binding groups when employed as carbonic anhydrase inhibitors (Sapegin et al., 2018).
Antimicrobial and Antiproliferative Agents
N-ethyl-N-methylbenzenesulfonamide derivatives have been synthesized and evaluated for their antimicrobial and antiproliferative activities. These compounds, through the incorporation of various biologically active moieties, have shown significant cytotoxic activity against human cell lines, including alveolar adenocarcinoma carcinoma (lung) and liver carcinoma, underscoring their potential as effective agents in combating microbial infections and in cancer therapy (Abd El-Gilil, 2019).
Ring-Forming Cascade and Synthesis of Heterocycles
Research has explored the synthesis of complex heterocycles through ring-forming cascade processes, demonstrating the chemical versatility and utility of sulfonamide derivatives in constructing pharmacologically relevant structures. One study highlighted an unusual ring-expansion process leading to the synthesis of 9-nitro-5H-spiro[benzo[b]tetrazolo[1,5-d][1,4]oxazepine-4,2′-oxirane], showcasing the potential of such compounds in medicinal chemistry (Kolluri et al., 2018).
Novel Multicomponent Syntheses
Innovative one-pot multicomponent reactions have facilitated the synthesis of tetrahydrobenzo[b][1,4]oxazepine and malonamide derivatives. These methodologies offer efficient and versatile routes to a wide array of derivatives, highlighting the potential for the rapid synthesis of complex molecules for further pharmacological evaluation (Shaabani et al., 2010).
properties
IUPAC Name |
N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-2,4,5-trimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-5-22-8-9-26-18-7-6-16(12-17(18)20(22)23)21-27(24,25)19-11-14(3)13(2)10-15(19)4/h6-7,10-12,21H,5,8-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJSIJTFOESXSFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCOC2=C(C1=O)C=C(C=C2)NS(=O)(=O)C3=C(C=C(C(=C3)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2,4,5-trimethylbenzenesulfonamide |
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